
Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1803582-78-6 . It has a molecular weight of 253.3 and its molecular formula is C12H19N3O3 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O3/c1-9(16)14-12(7-13)5-6-15(8-12)10(17)18-11(2,3)4/h5-6,8H2,1-4H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound is a powder . It is stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, no further physical and chemical properties were found in the available literature.Scientific Research Applications
Cyanopyrrolidine Derivatives: Inhibition and Antinociceptive Properties
Cyanopyrrolidine derivatives, including tert-butyl-hydroxycarbonyl-glycyl-cyanopyrrolidine, have been studied for their inhibitory properties on prolylendopeptidase (PREP) and their potential antinociceptive effects. These compounds demonstrate inhibition of PREP and dipeptidyl peptidase IV (DPP-4), suggesting a role in reducing pain and inflammation in vivo. The study highlights the antinociceptive and anti-inflammatory properties of these derivatives, particularly noting the effects on PREP activity and DPP-4 activity in serum after inflammation induction in mice (Ivanova et al., 2020).
Tert-Butyl-4-Hydroxyanisole: Enzyme Induction and Anticarcinogenic Effects
Research on tert-butyl-4-hydroxyanisole (BHA) and related compounds has focused on their ability to induce detoxifying enzymes in various tissues, potentially contributing to anticarcinogenic effects. These studies demonstrate tissue-specific patterns in enzyme induction, potentially influencing the efficacy of these compounds in protecting against carcinogenesis and toxicity. For instance, certain isomers of BHA were found to be effective in inducing enzymes in the liver and gastrointestinal tract, while being inactive in other tissues. The research underscores the complexity of enzyme induction by these compounds and their potential roles in cancer prevention (De Long et al., 1985).
Butylated Hydroxyanisole: Effects on Glutathione S-Transferase and Epoxide Hydrolase
Butylated hydroxyanisole (BHA), used as a food additive, has been investigated for its effects on glutathione S-transferase and epoxide hydrolase activities, as well as on sulfhydryl levels in liver and forestomach tissues. The study highlights the differential effects of BHA isomers on these enzyme activities and sulfhydryl levels, suggesting a nuanced interplay between the chemical structure of these compounds and their biological impact. This research contributes to understanding the potential health implications of BHA consumption and its role in modulating carcinogen-metabolizing systems (Lam et al., 1981).
Safety and Hazards
The safety information for Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
tert-butyl 3-acetamido-3-cyanopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-9(16)14-12(7-13)5-6-15(8-12)10(17)18-11(2,3)4/h5-6,8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLNDWHUHHMDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-isopropyl-N-(2-methoxyphenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2463776.png)
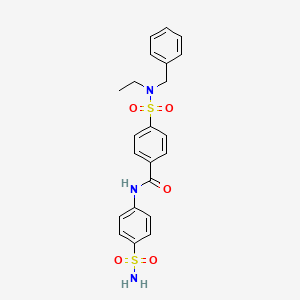
![1-(4-Chlorophenyl)-2-((4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)ethanone](/img/structure/B2463780.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2463781.png)
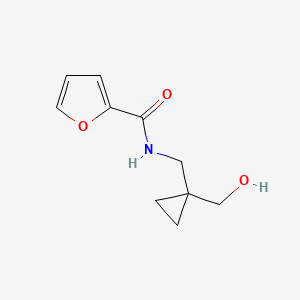
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2463784.png)
![1-(3,4-dimethylphenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2463785.png)
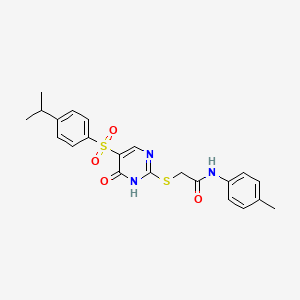
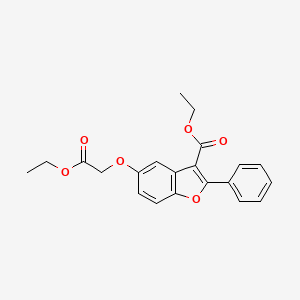
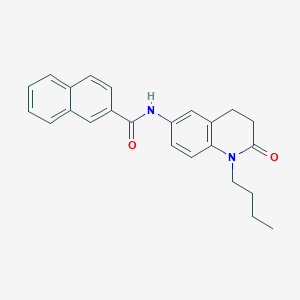

![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)
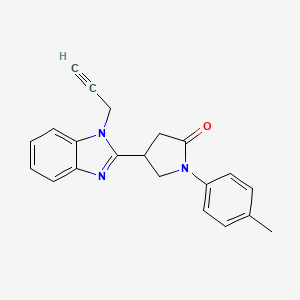
![N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide](/img/structure/B2463799.png)
